![molecular formula C32H34ClN3O6S B2717028 6-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide CAS No. 688061-53-2](/img/structure/B2717028.png)
6-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazolinone derivative, which is a class of compounds that have been widely studied for their diverse biological activities . The presence of the dioxolo ring and the thioether group could potentially influence its reactivity and biological activity.
Synthesis Analysis
Quinazolinones can be synthesized through a variety of methods. One efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .科学的研究の応用
Synthesis and Biological Activity Studies
Quinazoline derivatives, including those related to the specified compound, have been synthesized and evaluated for a range of biological activities. These activities include antimicrobial, antifungal, and antitumor effects, highlighting the compound's potential in therapeutic applications. The synthesis techniques often involve cyclization reactions and the exploration of structural analogs to enhance biological efficacy (Chern et al., 1988; Phillips & Castle, 1980).
Antimicrobial and Antifungal Activities
Studies have shown that quinazoline derivatives possess significant antimicrobial and antifungal properties. These compounds, synthesized through various chemical reactions, exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species, demonstrating their potential as leads for developing new antimicrobial agents (Patel et al., 2010; Rajanarendar et al., 2010).
Antioxidant Properties
The antioxidant potential of quinazoline derivatives has also been explored, with some compounds exhibiting moderate activity when compared to standard antioxidants like ascorbic acid. This suggests their utility in mitigating oxidative stress, a factor involved in various diseases (Sompalle & Roopan, 2016).
Diuretic Activity
Research into the diuretic activity of quinazolinone derivatives has uncovered compounds with significant effects, suggesting potential applications in managing conditions that benefit from diuresis. This exploration includes the synthesis of compounds combining quinazolinone with other heterocyclic moieties to evaluate their activity profiles (Maarouf et al., 2004).
Anticancer Potential
The anticancer activity of quinazoline derivatives is a significant area of research, with various compounds showing promise against different cancer cell lines. These findings indicate the potential of quinazoline derivatives in developing new anticancer therapies, offering insights into their mechanisms of action and therapeutic targets (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
6-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN3O6S/c1-39-26-11-10-21(16-27(26)40-2)12-13-34-30(37)9-4-3-5-14-36-31(38)24-17-28-29(42-20-41-28)18-25(24)35-32(36)43-19-22-7-6-8-23(33)15-22/h6-8,10-11,15-18H,3-5,9,12-14,19-20H2,1-2H3,(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKVACGIQUMFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)
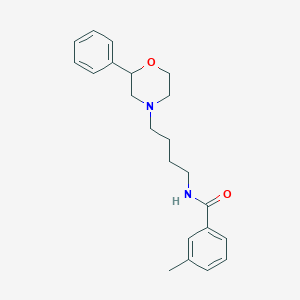

![2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2716950.png)
![N-(tert-butyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2716951.png)
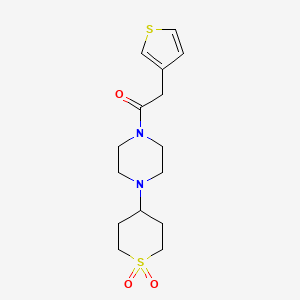
![5-(3-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2716954.png)
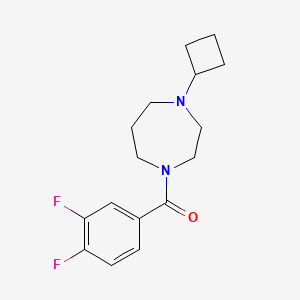
![6-Azaspiro[3.6]decane hydrochloride](/img/structure/B2716956.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2716960.png)
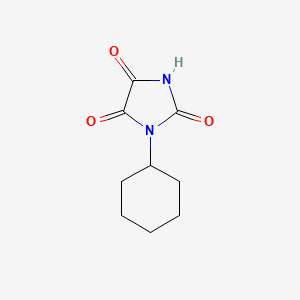
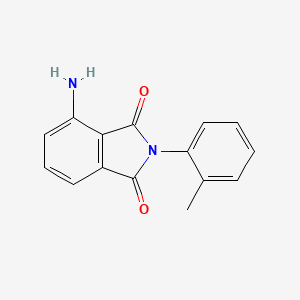
![2-benzylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2716967.png)